![molecular formula C13H19NO6S2 B2411437 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide CAS No. 696628-75-8](/img/structure/B2411437.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized . These compounds were identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .Scientific Research Applications
Photosensitive Protecting Groups in Synthetic Chemistry
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide, due to its structural similarity to sulfonamide-based compounds, may find applications in the realm of synthetic chemistry, particularly in the development and use of photosensitive protecting groups. These groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, have shown promising applications in synthetic chemistry due to their ability to be removed by light, offering a non-invasive means to trigger reactions or release active agents (Amit, Zehavi, & Patchornik, 1974).
Development of Cyclic Compounds Containing Aminobenzenesulfonamide
The compound's structural features may contribute to the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. Research has shown the versatility of aminobenzenesulfonamide derivatives in organic syntheses, particularly in the development of polyheterocyclic compounds and multifunctional cycloalkyne agents, highlighting their significant value in pharmaceuticals and functional molecules (Kaneda, 2020).
Role in Flame Retardants and Environmental Considerations
Compounds with structural similarities to this compound may also be investigated for their potential application in flame retardants. However, the environmental fate, occurrence, and potential risks associated with the use of novel brominated flame retardants, including those related to sulfonamide structures, have been a concern, indicating the need for further research on their environmental impact and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Antioxidant Activity Studies
The antioxidant activity of various compounds, including those structurally related to sulfonamides, has been extensively studied. The investigation into the mechanisms of antioxidant activity, including hydrogen atom transfer and electron transfer, is critical in understanding their potential health benefits and applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Result of Action
The activation of GIRK channels by this compound leads to changes in the cell’s excitability. This can have various effects depending on the specific type of cell and the physiological context .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S2/c1-14(10-6-7-21(15,16)9-10)22(17,18)11-4-5-12(19-2)13(8-11)20-3/h4-5,8,10H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFIDXXWDJUCFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.